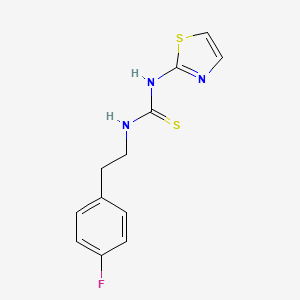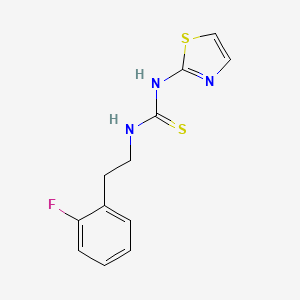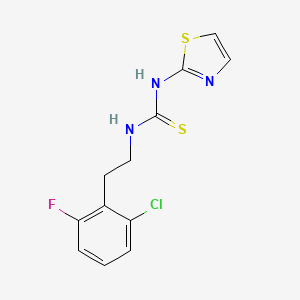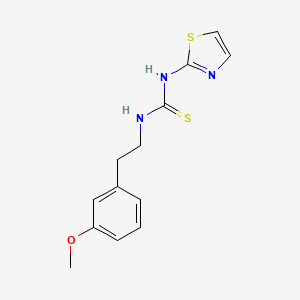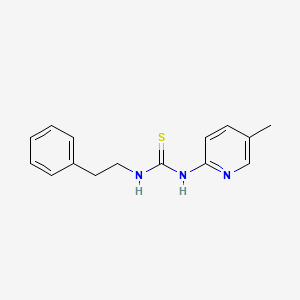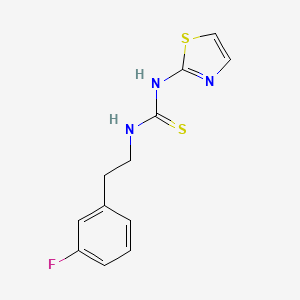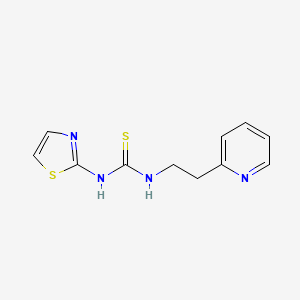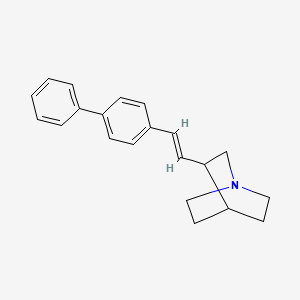
Benzamide, 4-amino-5-chloro-N-((3-endo)-8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-2-(((1S)-1-methyl-2-butynyl)oxy)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
E 3620 is a potent antagonist of the 5-hydroxytryptamine type 3 receptor. This compound is primarily used in scientific research to study dyskinesia and gastrointestinal motility disorders . The chemical structure of E 3620 includes a molecular formula of C({20})H({27})Cl({2})N({3})O(_{2}) and a molecular weight of 412.35 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of E 3620 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Specific details about the synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail .
Industrial Production Methods
Industrial production methods for E 3620 are also proprietary. it is known that the compound is produced under stringent conditions to ensure high purity and consistency, typically achieving a purity of 98.88% .
Análisis De Reacciones Químicas
Types of Reactions
E 3620 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions involving E 3620 include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and pressure, are optimized to achieve the desired reaction outcomes .
Major Products Formed
The major products formed from the reactions of E 3620 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Aplicaciones Científicas De Investigación
E 3620 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in studies involving 5-hydroxytryptamine type 3 receptor antagonists.
Biology: Employed in research on neurotransmitter receptors and their role in various physiological processes.
Medicine: Investigated for its potential therapeutic effects in treating dyskinesia and gastrointestinal motility disorders.
Industry: Utilized in the development of new drugs targeting the 5-hydroxytryptamine type 3 receptor
Mecanismo De Acción
E 3620 exerts its effects by binding to and inhibiting the 5-hydroxytryptamine type 3 receptor. This receptor is involved in the transmission of signals in the nervous system. By blocking this receptor, E 3620 can modulate neurotransmitter release and influence various physiological processes, such as gastrointestinal motility and motor control .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to E 3620 include other 5-hydroxytryptamine type 3 receptor antagonists, such as:
- Granisetron
- Ondansetron
- Tropisetron
Uniqueness
E 3620 is unique due to its high potency and selectivity for the 5-hydroxytryptamine type 3 receptor. This makes it a valuable tool in scientific research for studying the specific effects of 5-hydroxytryptamine type 3 receptor antagonism .
Propiedades
Número CAS |
151213-86-4 |
|---|---|
Fórmula molecular |
C20H27Cl2N3O2 |
Peso molecular |
412.3 g/mol |
Nombre IUPAC |
4-amino-5-chloro-N-[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2-[(2S)-pent-3-yn-2-yl]oxybenzamide;hydrochloride |
InChI |
InChI=1S/C20H26ClN3O2.ClH/c1-4-5-12(2)26-19-11-18(22)17(21)10-16(19)20(25)23-13-8-14-6-7-15(9-13)24(14)3;/h10-15H,6-9,22H2,1-3H3,(H,23,25);1H/t12-,13?,14-,15+;/m0./s1 |
Clave InChI |
GMHMNKHDLXRRGF-LZMJSSQSSA-N |
SMILES isomérico |
CC#C[C@H](C)OC1=CC(=C(C=C1C(=O)NC2C[C@H]3CC[C@@H](C2)N3C)Cl)N.Cl |
SMILES canónico |
CC#CC(C)OC1=CC(=C(C=C1C(=O)NC2CC3CCC(C2)N3C)Cl)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



